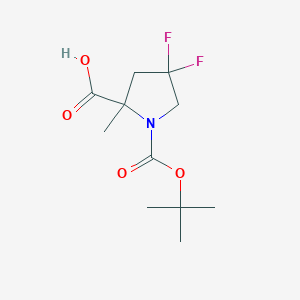
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
The compound “1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is often used as the N α-amino protecting group in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptidomimetics
This compound is often used in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides. Due to its difluoro and tert-butoxycarbonyl (Boc) groups, it provides steric hindrance and electronic effects beneficial for creating stable peptide analogs that resist enzymatic degradation .
Drug Design and Development
The Boc group in the compound serves as a protective group in drug synthesis. It is particularly useful in the design of prodrugs, where it temporarily masks reactive functional groups to improve pharmacokinetic properties until they reach their target site within the body .
Study of Neurotransmitter Analogs
Researchers utilize this compound to study the effects of neurotransmitter analogs on the nervous system. The Boc group protects the molecule during transport, ensuring that it reaches the desired site of action without premature interaction with biological molecules.
Material Science
In material science, this compound can be used to modify the surface properties of polymers. The introduction of the Boc group can alter hydrophobicity, which is crucial for developing materials with specific interaction characteristics with other substances .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for selective reactions at the difluoro-methyl group, enabling the creation of diverse molecular architectures .
Enzyme Inhibition Studies
Due to its structural similarity to certain amino acids, this compound is used in enzyme inhibition studies. It can act as a competitive inhibitor, providing insights into enzyme mechanisms and aiding in the development of new inhibitors .
Chemical Biology
In chemical biology, the compound is used to probe the function of biological molecules. By incorporating it into larger structures, scientists can track its interactions and transformations within biological systems, leading to a better understanding of biochemical pathways .
Agricultural Chemistry
The Boc-protected amino acid derivatives, including this compound, find applications in agricultural chemistry for the synthesis of herbicides and pesticides. Their stability and reactivity make them suitable candidates for developing new agrochemicals .
Safety and Hazards
The safety data sheet for a similar compound, “1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in the field of peptide synthesis.
Wirkmechanismus
Target of Action
Compounds with the tert-butyloxycarbonyl (boc) group are commonly used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The mode of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid involves the use of the Boc group as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. Specifically, it is used in the formation of dipeptides, which are a type of peptide consisting of two amino acids. The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound’s Boc group serves as a protecting group, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the reactions involving this compound take place under room temperature conditions . Additionally, the compound’s reactivity can be influenced by the presence of other reactive groups in the reaction environment .
Eigenschaften
IUPAC Name |
4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNJDSEXLKVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
1447943-90-9 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

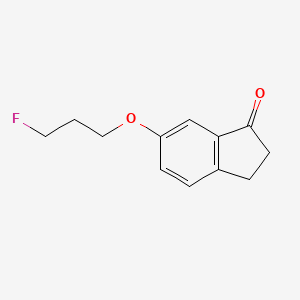
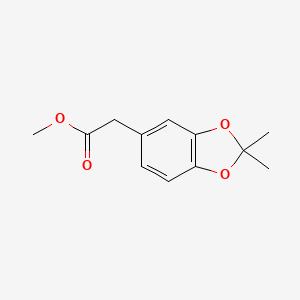
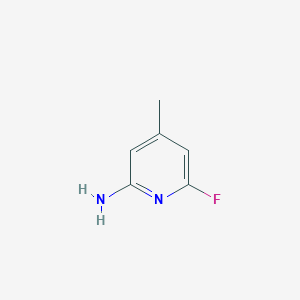
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)

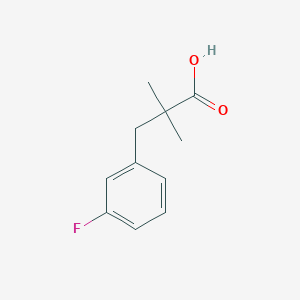
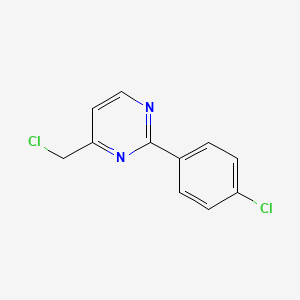

![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

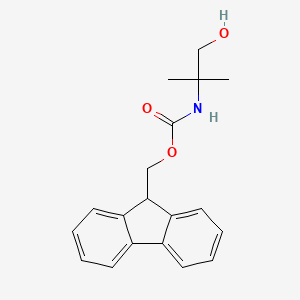
![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)